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2-Aminoisobutyric acid - 62-57-7

2-Aminoisobutyric acid

Catalog Number: EVT-249034
CAS Number: 62-57-7
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid or 2-methylalanine, is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. [, ] It is a close analog of alanine, with an additional methyl group on the alpha carbon. [] AIB serves as a valuable tool in scientific research due to its unique properties:

  • Non-metabolizable: Unlike naturally occurring amino acids, AIB is not readily metabolized by cells. [, ] This characteristic makes it an ideal substrate for studying amino acid transport systems without interference from metabolic processes.
  • System A Specificity: AIB exhibits high specificity for the System A amino acid transporter. [, , , ] This transporter plays a crucial role in sodium-dependent amino acid uptake in various cell types.
Overview

2-Aminoisobutyric acid, also known as 2-amino-2-methylpropanoic acid, is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is characterized by its unique structure, which includes a branched-chain configuration that distinguishes it from standard amino acids. This compound is of particular interest in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and protein synthesis.

Source

2-Aminoisobutyric acid can be synthesized through various methods, including chemical synthesis and enzymatic pathways. It is not typically found in significant amounts in natural sources, making synthetic methods essential for obtaining this compound for research and industrial use.

Classification

This compound belongs to the class of amino acids, specifically categorized as a non-proteinogenic amino acid. It is also classified under aliphatic amino acids due to its branched-chain structure.

Synthesis Analysis

Methods

The synthesis of 2-aminoisobutyric acid can be achieved through several techniques:

  1. Chemical Synthesis: A common method involves the reaction of 5,5-dimethylhydantoin with calcium oxide in a high-pressure environment, followed by the addition of ammonium hydrogen carbonate to yield 2-aminoisobutyric acid with high purity (over 99.6%) and yield (up to 97%) .
  2. Enzymatic Synthesis: Another approach utilizes enzymatic routes, such as the transamination of α-ketobutyric acid with various amines, which can provide a more environmentally friendly alternative to traditional chemical methods .
  3. Chemoenzymatic Synthesis: Recent studies have demonstrated the use of enzymes like papain to catalyze the polymerization of polypeptides containing 2-aminoisobutyric acid units, showcasing its versatility in synthetic applications .

Technical Details

The technical details of these synthesis methods often involve precise control over reaction conditions such as temperature, pH, and reactant concentrations to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of 2-aminoisobutyric acid is C4_4H9_9NO2_2. Its structure features a central carbon atom bonded to an amino group (–NH2_2), a carboxyl group (–COOH), and two methyl groups (–CH3_3), which contribute to its branched nature.

Data

  • Molecular Weight: Approximately 103.12 g/mol
  • Melting Point: Typically around 292-293 °C
  • Solubility: Soluble in water due to the presence of the carboxyl group.
Chemical Reactions Analysis

Reactions

2-Aminoisobutyric acid participates in various chemical reactions typical of amino acids:

  1. Transamination: It can undergo transamination reactions where it acts as an amine donor or acceptor, facilitating the formation of other amino acids.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield amines or other nitrogen-containing compounds.

Technical Details

The reaction conditions for these processes often require specific catalysts or enzymes to enhance reaction rates and selectivity.

Mechanism of Action

Process

The mechanism of action for 2-aminoisobutyric acid primarily revolves around its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of various biomolecules and can influence protein folding and stability when incorporated into polypeptides.

Data

Studies have shown that when incorporated into peptides, 2-aminoisobutyric acid can affect secondary structures, enhancing the stability of α-helices and β-sheets compared to standard amino acids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Odorless.
  • Density: Approximately 1.23 g/cm³.

Chemical Properties

  • pH: The pH of aqueous solutions is typically around neutral.
  • Reactivity: Reacts with strong acids and bases; stable under normal conditions but sensitive to extreme pH levels.
Applications

Scientific Uses

  1. Polypeptide Synthesis: Used as a building block for synthesizing polypeptides with enhanced properties for pharmaceutical applications .
  2. Medicinal Chemistry: Investigated for potential therapeutic applications in treating conditions such as cancer due to its structural similarity to other bioactive compounds .
  3. Biotechnology: Employed in fermentation processes for producing other amino acids or compounds through biotransformation techniques .
Biosynthetic Pathways and Enzymatic Mechanisms

Microbial Catabolic Routes in Rhodococcus wratislaviensis

Rhodococcus wratislaviensis C31-06 metabolizes α-aminoisobutyric acid (Aib) via a novel oxygen-dependent pathway distinct from PLP-dependent decarboxylation. Proteomic analysis identified a 12-gene cluster (Rhow_000797–000808) upregulated during Aib catabolism. This cluster encodes:

  • AibH1H2: Hydroxylase component
  • AibG: Rieske [2Fe-2S] ferredoxin
  • AibF: Ferredoxin:NAD+ oxidoreductase
  • AibD1: D-α-methylserine dehydrogenase
  • AibE: Aminomalonate decarboxylase

The pathway initiates with stereoselective terminal hydroxylation of Aib to D-α-methylserine (D-MeSer), followed by oxidation to 2-amino-2-methylmalonate (Amma). Amma undergoes PLP-dependent decarboxylation to L-alanine, completing nitrogen release (Fig. 1). This route represents the only known biological system capable of direct Aib hydroxylation, exploiting atmospheric O2 for C–H bond activation [7].

Table 1: Key Enzymes in the Aib Catabolic Gene Cluster of R. wratislaviensis

Gene IDEncoded ProteinFunctionInduction (log2FC)
Rhow_000804AibH1Hydroxylase α' subunit2.24
Rhow_000803AibH2Hydroxylase α subunit (diiron center)2.57
Rhow_000802AibGRieske [2Fe-2S] ferredoxin2.09
Rhow_000801AibFFerredoxin:NAD+ oxidoreductase2.18
Rhow_000807AibD1D-MeSer dehydrogenase2.35
Rhow_000806AibEAminomalonate decarboxylase2.31

Role of Non-Heme Diiron Monooxygenases in Aib Hydroxylation

The three-component monooxygenase system (AibH1H2/AibG/AibF) catalyzes the initial hydroxylation step via a high-valent iron-oxo intermediate. Structural analysis (PDB: 6M1W, 6M2I) reveals:

  • Heterotetrameric Assembly: AibH1H2 forms an α2β2 structure where AibH2 contains the catalytic non-heme diiron center coordinated by four glutamate and two histidine residues
  • Substrate Access Channel: A 12-Å hydrophobic tunnel in AibH2 positions the Aib methyl group proximal to the FeIII-O-FeIII core
  • Electron Transfer: AibF shuttles electrons from NADH to AibG, which reduces the diiron center for O2 activation

The enzyme exhibits strict regioselectivity for terminal methyl hydroxylation (kcat = 4.7 s−1 at 25°C) and stereospecificity generating D-MeSer (>99% e.e.). This contrasts with Fe(II)/α-ketoglutarate-dependent dioxygenases, as AibH1H2 belongs to the amidohydrolase superfamily (AHS) despite lacking hydrolytic activity [3] [7].

Table 2: Structural and Functional Parameters of AibH1H2 Monooxygenase

ParameterValueMethod
Oligomeric Stateα2β2 heterotetramerX-ray diffraction (2.45 Å)
Iron Center CoordinationHis2Glu4-H2OEXAFS
Catalytic Turnover (kcat)4.7 ± 0.2 s−1Stopped-flow kinetics
O2 Consumption0.98 mol O2/mol AibPolarography
Stereospecificity>99% D-enantiomerChiral HPLC

Threonine Dehydratase (IlvA) Mutagenesis for Enhanced 2-Ketobutyrate Flux

In Escherichia coli, threonine dehydratase (IlvA) catalyzes the committed step in L-2-aminobutyric acid (L-ABA) biosynthesis by converting L-threonine to 2-ketobutyrate (2-KB). Wild-type IlvA suffers from:

  • Allosteric Inhibition: Isoleucine feedback reduces activity >90% at physiological concentrations
  • Enamine Stress: Spontaneous release of 2-aminoacrylate (2AA) causes cellular damage

Site-directed mutagenesis yielded two key variants:

  • IlvAF352A,R362F (pTrc-ilvA*): Removes isosteric constraints in the isoleucine-binding pocket, increasing resistance to feedback inhibition (IC50 from 0.2 mM to >5 mM)
  • IlvAA142T and IlvAG191S: Reduces serine dehydratase activity by 10-fold, minimizing 2AA generation while maintaining 2-KB flux

When expressed in threonine-hyperproducing E. coli THR, IlvAF352A,R362F elevated 2-KB titer by 83.8% (8.05 g/L vs. 4.38 g/L in wild-type), demonstrating enhanced precursor availability for nonnatural amino acid synthesis [5] [10].

Table 3: Kinetic Properties of Engineered IlvA Variants

VariantKm (Thr) (mM)kcat (s−1)Isoleucine IC50 (mM)Relative Activity (%)
Wild-Type8.5 ± 0.912.3 ± 0.80.21 ± 0.03100
IlvAF352A,R362F7.2 ± 0.718.6 ± 1.25.43 ± 0.41*151*
IlvAA142T32.1 ± 2.5*1.4 ± 0.1*0.19 ± 0.0211*
IlvAG191S28.7 ± 2.1*1.7 ± 0.2*0.22 ± 0.0314*

*p<0.01 vs wild-type

Metabolic Engineering of Escherichia coli for Unnatural Amino Acid Production

E. coli has been engineered for de novo L-ABA synthesis by reconstructing threonine-to-2-KB-to-L-ABA pathways:

  • Step 1: Threonine HyperproductionStrain THR (W3110 ΔrhtA, thrAC1034T, lysCC1055T, Ptac-thrABC, ΔmetA, Δtdh) produces 12.45 g/L L-threonine by:
  • Releasing aspartokinase feedback inhibition
  • Deleting threonine degradation genes (tdh, metA)
  • Overexpressing phosphoenolpyruvate carboxylase (PTrc-ppc)
  • Step 2: Carbon Flux Redirection
  • Deletion of ilvIH blocks 2-KB entry into isoleucine biosynthesis
  • Deletion of rhtA (threonine exporter) increases intracellular threonine availability

  • Step 3: Amination System OptimizationThermoactinomyces intermedius leucine dehydrogenase (LeuDH) outperformed Bacillus enzymes for 2-KB→L-ABA conversion (5.39 g/L vs. 3.16 g/L). Co-expression with feedback-resistant IlvAF352A,R362F in strain THR ΔrhtAΔilvIH yielded 9.33 g/L L-ABA in fed-batch bioreactors (0.19 g/L/h productivity; 0.19 g/g glucose yield). This represents a 300% improvement over transaminase-based routes [10] [1] [8].

Table 4: Performance of Engineered E. coli Strains for L-ABA Production

StrainGenetic ModificationsL-ABA Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)
THR/pTrc-leuDHleuDH overexpression5.390.110.11
THR/pTrc-ilvA*-leuDHFeedback-resistant IlvA + leuDH3.090.060.06
THR ΔrhtA/pTrc-ilvA*-leuDH+ rhtA deletion3.720.070.08
THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDH+ ilvIH deletion + promoter engineering9.330.190.19
ABAT38 (L-2-ABA optimized)Multi-pathway engineering + osmotic tolerance42.14*0.39*0.40*

Properties

CAS Number

62-57-7

Product Name

2-Aminoisobutyric acid

IUPAC Name

2-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)

InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N

Solubility

181 mg/mL at 25 °C

Synonyms

2-aminoisobutyric acid
2-aminoisobutyric acid, 11C-labeled
2-aminoisobutyric acid, 14C-labeled
2-methylalanine
alpha-aminoisobutyrate
alpha-aminoisobutyric acid
alpha-methylalanine

Canonical SMILES

CC(C)(C(=O)O)N

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